Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate

Description

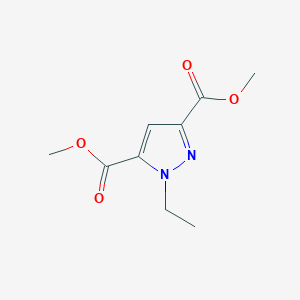

Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate is a pyrazole-derived ester characterized by a 1-ethyl substituent on the pyrazole ring and two methyl ester groups at positions 3 and 3. The ethyl group at the N1 position introduces steric and electronic effects that influence molecular conformation, crystallinity, and intermolecular interactions .

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O4 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

dimethyl 1-ethylpyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C9H12N2O4/c1-4-11-7(9(13)15-3)5-6(10-11)8(12)14-2/h5H,4H2,1-3H3 |

InChI Key |

VZBRPIMRMOWKRT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of ethyl hydrazine with diethyl oxalate, followed by cyclization and esterification. The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium ethoxide to facilitate the formation of the pyrazole ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature control and the use of continuous flow reactors. This ensures a higher yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole-3,5-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and carboxylic acids .

Scientific Research Applications

Chemical Properties and Structure

Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate features a pyrazole ring with two carboxylate ester groups at positions 3 and 5, and an ethyl group at position 1. Its molecular formula is with a molecular weight of approximately 226.23 g/mol. The unique substitution pattern enhances its reactivity and biological activity compared to its analogs.

Reaction Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, H₂O₂ | Varies by substrate |

| Reduction | Sodium borohydride, LiAlH₄ | Anhydrous conditions |

| Substitution | Bases (e.g., NaOH), acids | Typically under reflux |

Biological Activities

This compound exhibits significant biological activities, including:

Antimicrobial Properties

Research indicates that this compound can inhibit the growth of various bacterial strains. For instance, studies have shown that derivatives of pyrazoles demonstrate good to moderate antimicrobial activities with minimum inhibitory concentration (MIC) values ranging from 4–20 μmol L against several bacteria .

Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 µM . The mechanisms may involve modulation of signaling pathways related to cell survival.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes like nitric oxide (NO) and cyclooxygenase-2 (COX-2), suggesting a promising anti-inflammatory mechanism .

Case Study: Anticancer Efficacy

In a recent study involving various derivatives of this compound:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).

- Findings : Compounds demonstrated significant anticancer activity with IC50 values indicating moderate to high efficacy compared to standard chemotherapeutics.

Comparative Analysis with Analog Compounds

This compound has several analogs that share structural similarities but differ in substituents:

| Compound Name | Key Differences |

|---|---|

| Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | Contains ethyl instead of methyl groups |

| Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | Features methyl ester groups |

| 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | The free acid form without esterification |

The presence of both ester groups and an ethyl group enhances the versatility of this compound in synthetic applications and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Molecular Conformation and Hydrogen Bonding

The substituent at the N1 position significantly impacts the crystal packing and hydrogen-bonding networks. Key comparisons include:

Table 1: Substituent-Dependent Structural Features

Key Observations :

- Ethyl vs. Bulky Substituents: The ethyl group, being smaller than benzyl or cyanobenzyl groups, allows for less steric hindrance and more flexible crystal packing. This contrasts with 4-cyanobenzyl derivatives, where aromatic π-π stacking dominates .

- Electron-Withdrawing Groups: Cyanomethyl and cyanobenzyl substituents enhance intermolecular interactions through C–H···O bonds and π-π stacking, leading to rigid, ordered structures .

- Halogen Effects : Chloro-substituted analogues exhibit halogen-mediated hydrogen bonds, which are absent in the ethyl derivative .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The ethyl derivative’s solubility is expected to be higher in non-polar solvents compared to benzyl analogues due to reduced aromaticity.

- Safety profiles are primarily driven by ester and pyrazole functionalities, with irritant hazards consistent across derivatives .

Biological Activity

Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate (DMED) is a heterocyclic compound with significant biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of DMED, including its mechanisms of action, synthetic routes, and comparative studies with analogs.

DMED is characterized by a pyrazole ring with two carboxylate ester groups at positions 3 and 5, and an ethyl group at position 1. Its molecular formula is C₁₀H₁₂N₂O₄, with a molecular weight of approximately 226.23 g/mol. The compound's structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that DMED exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism involves interference with microbial metabolic pathways, potentially through enzyme inhibition or disruption of cellular processes.

Table 1: Antimicrobial Activity of DMED

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

DMED has also been evaluated for its anticancer properties. Studies have demonstrated its potential to inhibit the proliferation of cancer cell lines, including lung (A549) and breast (MDA-MB-231) carcinoma cells. The compound appears to induce apoptosis and cell cycle arrest in these cells.

Table 2: Anticancer Activity of DMED

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 (Lung carcinoma) | 10.5 | Induction of apoptosis | |

| MDA-MB-231 (Breast carcinoma) | 12.3 | Cell cycle arrest at G2/M phase |

The biological activity of DMED can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : DMED has been shown to inhibit enzymes that are crucial for microbial survival and cancer cell proliferation.

- Receptor Modulation : The compound may also act as a modulator for certain receptors involved in cell signaling pathways.

Synthesis

The synthesis of DMED typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of ethyl acetoacetate with hydrazine hydrate followed by esterification processes. This synthetic route is advantageous for producing high yields in a cost-effective manner.

Table 3: Synthetic Routes for DMED

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Cyclization | Ethyl acetoacetate, hydrazine hydrate | Reflux in ethanol |

| Esterification | DMED with alcohols | Acid-catalyzed conditions |

Case Studies

Several studies have highlighted the potential therapeutic applications of DMED:

- Antimicrobial Efficacy Study : A study demonstrated that DMED significantly reduced the viability of Staphylococcus aureus in vitro, suggesting its potential as an antibacterial agent in clinical settings .

- Anticancer Evaluation : In a comparative study against standard chemotherapeutics, DMED exhibited comparable IC50 values to cisplatin in lung carcinoma models, indicating its promise as an alternative therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for preparing dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate, and how can reaction conditions be systematically optimized?

Answer: The compound is typically synthesized via nucleophilic substitution. A common method involves refluxing 1H-pyrazole-3,5-dicarboxylic acid dimethyl ester with an alkylating agent (e.g., ethyl bromide or 4-(bromomethyl)benzonitrile) in acetone or diethyl ether, using K₂CO₃ as a base . Key parameters for optimization include:

- Reaction time : Extended reflux (24+ hours) improves yield .

- Solvent choice : Polar aprotic solvents like acetone enhance reactivity, while diethyl ether facilitates slow crystallization for X-ray-quality crystals .

- Base stoichiometry : Equimolar K₂CO₃ ensures complete deprotonation of the pyrazole N-H group .

Q. How can crystallographic data resolve ambiguities in molecular conformation for pyrazole derivatives?

Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond geometries and intermolecular interactions. For example:

- Interplanar angles : In dimethyl 1-(4-cyanobenzyl) derivatives, the pyrazole and cyanobenzyl rings form a 71.74° angle, stabilizing the structure via C–H···O and π-π interactions .

- Hydrogen bonding : Weak interactions (e.g., C–H···π) are quantified using SCXRD (Table 1 in ), guiding solubility and stability predictions.

Advanced Research Questions

Q. How can computational tools like quantum chemical calculations improve reaction design for pyrazole functionalization?

Answer: Modern approaches combine computation and experiment:

- Reaction path search : Quantum chemical methods (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in optimizing alkylation or cyclization steps .

- Example : ICReDD’s workflow integrates reaction path algorithms with experimental validation to identify optimal conditions for heterocyclic syntheses .

- Data-driven design : Machine learning models trained on SCXRD databases (e.g., Cambridge Structural Database) can prioritize substituents favoring desired crystal packing .

Q. How should researchers address contradictions in reaction outcomes, such as failed cyclization attempts with ester precursors?

Answer: Unexpected results (e.g., unsuccessful hydrazine-mediated cyclization of diethyl esters ) require systematic troubleshooting:

- Mechanistic analysis : Probe competing pathways (e.g., hydrolysis vs. cyclization) using LC-MS or in situ IR.

- Steric/electronic effects : Bulky esters (e.g., diethyl vs. dimethyl) may hinder nucleophilic attack; switch to methyl esters or activate carboxylates as acyl chlorides .

- Solvent/base screening : Polar aprotic solvents (DMF, DMSO) and milder bases (NaHCO₃) may suppress side reactions .

Methodological Guidance

Q. What analytical techniques are essential for characterizing pyrazole derivatives in academic research?

Answer: A multi-technique approach is recommended:

- SCXRD : Resolves bond lengths, angles, and supramolecular interactions (e.g., π-stacking distances in ).

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity in alkylation (e.g., ethyl vs. cyanobenzyl substitution ).

- HPLC-MS : Monitors reaction progress and detects low-abundance intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.